Material Safety Data Sheet (MSDS) for 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde
Material Safety Data Sheet (MSDS) for 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde
An In-Depth Technical Guide to the Material Safety Data for 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety and handling overview for 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde, a key intermediate in synthetic and medicinal chemistry. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety data with practical, field-proven insights to ensure its safe and effective use in a research and development setting. The structure prioritizes logical flow and contextual understanding, empowering laboratory professionals to make informed decisions grounded in scientific principles.
Chemical Identity and Physicochemical Profile
3-Bromo-4-(2-morpholinoethoxy)benzaldehyde is a substituted aromatic aldehyde. Its structure incorporates a brominated phenyl ring, an aldehyde functional group, and a morpholinoethoxy side chain. This combination of features makes it a versatile building block, but also necessitates a thorough understanding of its chemical nature for safe handling.
The aldehyde group is reactive and can participate in various chemical transformations, while the morpholine moiety can influence solubility and biological activity. The bromo-substitution pattern on the aromatic ring further directs its reactivity in synthetic applications.
Diagram 1: Chemical Structure of 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde
A 2D representation of the molecule.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 258831-64-0 | [1] |
| Molecular Formula | C₁₃H₁₆BrNO₃ | |
| Molecular Weight | 314.18 g/mol | |
| Purity | 95% | |
| Storage Temperature | 2-8°C | |
| Synonyms | 3-bromo-4-[2-(4-morpholinyl)ethoxy]benzaldehyde | [1] |
Hazard Identification and GHS Classification
-
Substituted Benzaldehydes: This class of compounds frequently exhibits irritant properties. For example, 3-Bromobenzaldehyde is classified as harmful if swallowed, and causes skin and serious eye irritation. 3-Bromo-4-hydroxybenzaldehyde, a likely precursor, is also known to cause skin and serious eye irritation.[2]
-
Morpholine Derivatives: Morpholine itself is a corrosive substance that can cause burns and serious eye damage.[3] While the morpholine in the target molecule is part of a larger structure, its basic nitrogen atom can still contribute to irritant properties.
-
General Toxicity: Many organic molecules with these functional groups can be harmful if inhaled, ingested, or absorbed through the skin.[4][3]
Based on this analysis, the following GHS classification should be conservatively assumed for laboratory handling purposes.
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Safe Handling, Storage, and Personal Protective Equipment (PPE)
The primary directive for handling this compound is the avoidance of all personal contact.[5] A systematic approach, from procurement to disposal, is essential for mitigating risk.
Engineering Controls: All manipulations of solid or dissolved 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6] The workspace must be equipped with an operational eyewash station and a safety shower in the immediate vicinity.[4][6]
Personal Protective Equipment (PPE): The selection of PPE is not merely a procedural step; it is the primary barrier between the researcher and potential chemical exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing.[4]
-
Hand Protection: Nitrile gloves are the standard recommendation. It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating the skin. For extended operations, consider double-gloving.
-
Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened. For operations with a higher risk of spillage, a chemically resistant apron is advisable.[4] Contaminated clothing must be removed immediately and decontaminated before reuse.[5]
Storage and Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, adhering to the recommended temperature of 2-8°C.[6] The storage location should be a designated corrosives or toxics area, away from incompatible materials such as strong oxidizing agents, which can react with the aldehyde group.[4]
-
Handling: Avoid creating dust when handling the solid material. Do not eat, drink, or smoke in the laboratory.[4][5] Wash hands thoroughly after handling, even if gloves were worn.[5]
Diagram 2: Safe Handling Workflow
A procedural flow for safe laboratory handling.
First Aid and Emergency Procedures
Rapid and correct response to an exposure is critical.
Table 3: First Aid Measures
| Exposure Route | Action | Rationale |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6] | To remove the individual from the source of exposure and provide respiratory support. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention. | To dilute and remove the chemical from the skin surface to minimize irritation or burns. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[6] Seek immediate medical attention. | To prevent serious eye damage by thoroughly rinsing the chemical from the eye. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a cupful of water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus. Water helps to dilute the substance in the stomach. |
Accidental Release Measures
In the event of a spill, evacuate non-essential personnel from the area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[6] Do not use combustible materials like sawdust.[7] Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[6] Ensure the area is well-ventilated during and after cleanup.
Stability, Reactivity, and Application Context
Stability: The compound is expected to be stable under recommended storage conditions. However, like many benzaldehyde derivatives, it may be sensitive to air and light over long periods, potentially leading to oxidation of the aldehyde group to a carboxylic acid.[8]
Reactivity and Incompatible Materials:
-
Strong Oxidizing Agents: Will react, potentially violently, to oxidize the aldehyde.
-
Strong Reducing Agents: Can reduce the aldehyde to an alcohol.
-
Strong Bases: May cause decomposition or side reactions.[4]
Context in Drug Development: The structural motifs within 3-Bromo-4-(2-morpholinoethoxy)benzaldehyde are of significant interest in medicinal chemistry.
-
Morpholine: This heterocyclic amine is a common feature in many approved drugs. It is often incorporated to improve physicochemical properties like solubility and to modulate pharmacological activity.[9] Morpholine derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents.[9][10][11]
-
Substituted Benzaldehydes: These are versatile intermediates used in the synthesis of more complex molecules. For instance, brominated benzaldehydes are precursors in the creation of compounds with potential anti-inflammatory or cardiac-protective effects.[12]
This compound serves as a valuable starting point for synthesizing novel compounds for screening in various disease models, making a thorough understanding of its safe handling paramount for drug discovery professionals.
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